molecular formula C20H23N3O2S B2945573 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034324-94-0

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2945573
CAS RN: 2034324-94-0
M. Wt: 369.48
InChI Key: LDDWFGMXQMPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including coordination complexes constructed with Co(II) and Cu(II), has revealed the impact of hydrogen bonding on self-assembly processes. These complexes demonstrate significant antioxidant activity, suggesting applications in fields related to oxidative stress mitigation. The structural analysis through single crystal X-ray crystallography has facilitated a deeper understanding of their molecular architecture and potential functionalities (Chkirate et al., 2019).

Insecticidal Assessment

The synthesis and evaluation of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have demonstrated the potential insecticidal properties of such molecules. This suggests applications in agricultural pest control and the development of novel insecticides, showcasing the versatility of pyrazole-acetamide derivatives in addressing biologically relevant challenges (Fadda et al., 2017).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing novel catalytic processes, points towards applications in the synthesis of antimalarial drugs. This highlights the role of similar compounds in facilitating specific reactions critical for drug development, emphasizing their importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Novel Heterocycles

The utilization of pyrazole and acetamide derivatives in the synthesis of novel heterocycles, including isoxazolines and isoxazoles, through cycloaddition reactions showcases the synthetic versatility of these compounds. Such reactions enable the generation of structurally diverse libraries, potentially contributing to the discovery of new therapeutic agents (Rahmouni et al., 2014).

Antitumor Activity

Research into polyfunctionally substituted heterocyclic compounds derived from related precursors has indicated significant antitumor activity. These findings suggest the potential for compounds with similar structural features to be used in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Shams et al., 2010).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-14-6-4-5-7-18(14)25-12-19(24)21-9-10-23-16(3)20(15(2)22-23)17-8-11-26-13-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDWFGMXQMPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.